

An In-depth Technical Guide to Methyl 4-hydroxy-3-methylbenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-hydroxy-3-methylbenzoate

Cat. No.: B1339795

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 42113-13-3 IUPAC Name: **methyl 4-hydroxy-3-methylbenzoate**

This technical guide provides a comprehensive overview of **methyl 4-hydroxy-3-methylbenzoate**, a phenolic ester of interest in the fields of medicinal chemistry and drug development. While specific research on this compound is emerging, its structural similarity to other biologically active hydroxybenzoic acid derivatives suggests its potential as a valuable scaffold for further investigation. This document details its chemical and physical properties, provides experimental protocols for its synthesis and biological evaluation, and discusses potential mechanisms of action based on related compounds.

Physicochemical and Spectroscopic Data

The properties of **methyl 4-hydroxy-3-methylbenzoate** are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O ₃	[1]
Molecular Weight	166.17 g/mol	[1]
CAS Number	42113-13-3	[1]
IUPAC Name	methyl 4-hydroxy-3-methylbenzoate	[1]
Physical State	Solid	
Melting Point	124-125 °C	
Boiling Point (Predicted)	282.9 ± 20.0 °C	
Density (Predicted)	1.169 ± 0.06 g/cm ³	
pKa (Predicted)	8.70 ± 0.18	
Kovats Retention Index	1557 (Semi-standard non-polar)	[1]

Synthesis and Purification

The most common method for the synthesis of **methyl 4-hydroxy-3-methylbenzoate** is the Fischer esterification of the corresponding carboxylic acid, 4-hydroxy-3-methylbenzoic acid, with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

- 4-hydroxy-3-methylbenzoic acid
- Anhydrous methanol
- Concentrated sulfuric acid
- Saturated sodium bicarbonate solution

- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate or sodium sulfate
- Deionized water

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-hydroxy-3-methylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
- Stir the suspension and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the flask.
- Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and reduce the volume of methanol under reduced pressure.
- Pour the concentrated mixture into cold deionized water and extract the product with diethyl ether or ethyl acetate (3 x volumes).
- Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.^[2]
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

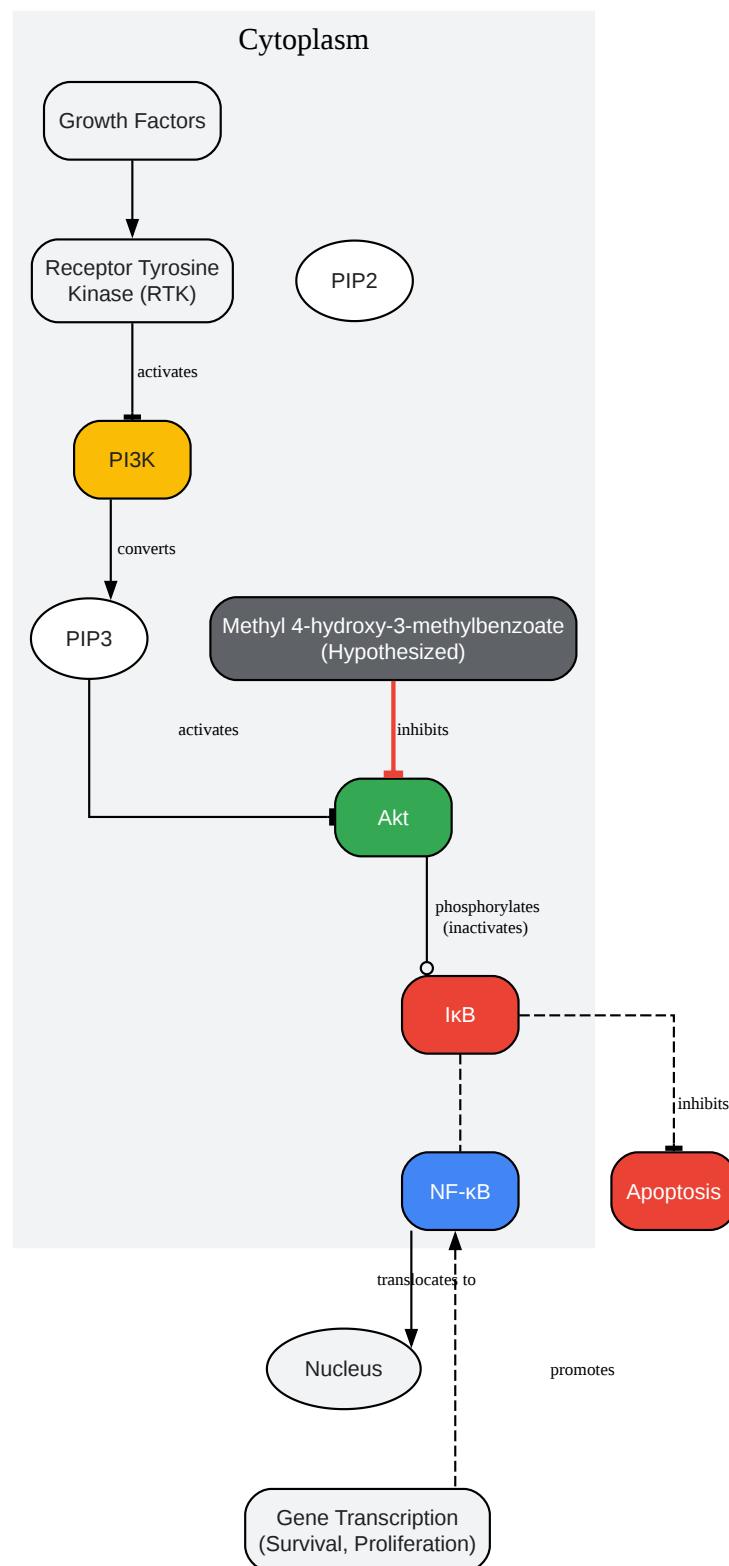
Purification: The crude **methyl 4-hydroxy-3-methylbenzoate** can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield a crystalline solid.

Potential Biological Activities and Applications

Derivatives of p-hydroxybenzoic acid are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antiviral properties.^[3] While specific quantitative data for **methyl 4-hydroxy-3-methylbenzoate** is not extensively documented, the

activities of structurally related compounds provide a strong rationale for its investigation in drug discovery programs.

Comparative Biological Activity of Related Compounds


The following table summarizes the biological activities of compounds structurally similar to **methyl 4-hydroxy-3-methylbenzoate**, offering a perspective on its potential therapeutic applications.

Compound	Biological Activity	Key Findings	Reference
4-Hydroxy-3-methoxybenzoic acid methyl ester (HMBME)	Anti-cancer (Prostate)	Induces apoptosis by targeting the Akt/NFkB cell survival signaling pathway.	[4]
Methyl 3,4-dihydroxybenzoate (MDHB)	Antioxidant, Cytoprotective	Alleviates oxidative damage in granulosa cells by activating the Nrf2 antioxidant pathway.	[5]
Methyl 3-bromo-4,5-dihydroxybenzoate (MBD)	Anti-inflammatory	Attenuates inflammatory bowel disease in a zebrafish model by regulating TLR/NF- κ B pathways.	[6][7]
Methyl 4-hydroxybenzoate (Methylparaben)	Antimicrobial	Widely used as a preservative; inhibits the growth of fungi and yeasts.	[8]

Potential Mechanism of Action: Inhibition of the Akt/NFkB Pathway

Based on studies of the structurally similar compound 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), a plausible mechanism of action for **methyl 4-hydroxy-3-methylbenzoate** in

cancer models is the inhibition of the PI3K/Akt/NF κ B signaling pathway.^[4] This pathway is crucial for cell survival and proliferation, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.

[Click to download full resolution via product page](#)

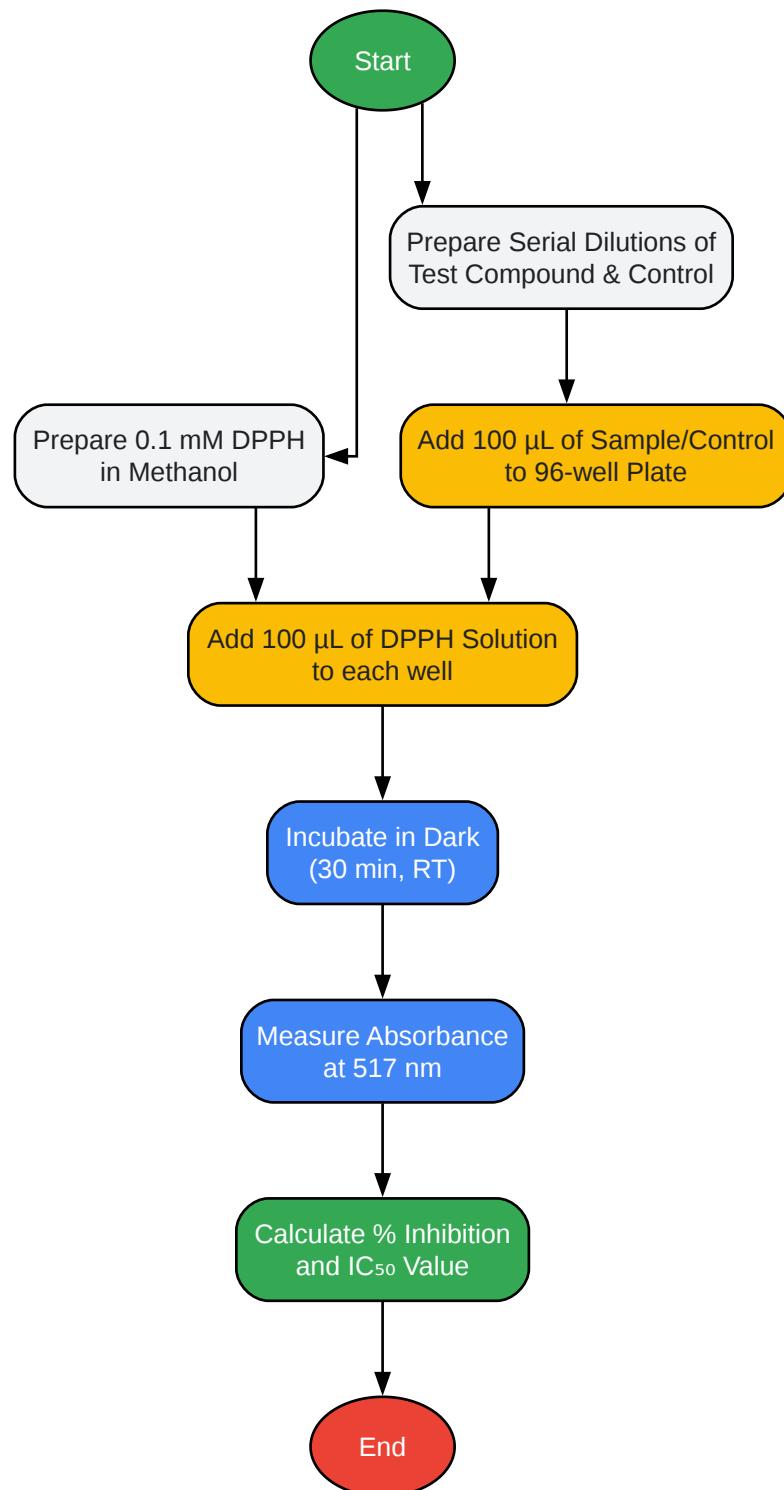
Hypothesized inhibition of the Akt/NFκB pathway.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of **methyl 4-hydroxy-3-methylbenzoate**, a variety of in vitro assays can be employed. Below are protocols for evaluating its antioxidant and cytotoxic activities.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.


Materials:

- **Methyl 4-hydroxy-3-methylbenzoate**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol (spectroscopic grade)
- Ascorbic acid (positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
- Preparation of sample solutions: Prepare a stock solution of **methyl 4-hydroxy-3-methylbenzoate** in methanol and create a series of dilutions to obtain various concentrations. Prepare similar dilutions of ascorbic acid.
- Reaction mixture: In a 96-well plate, add 100 µL of each sample dilution to the wells. Then, add 100 µL of the DPPH solution to each well and mix.
- Controls: Prepare a blank (methanol only) and a control (methanol and DPPH solution).
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$ The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

[Click to download full resolution via product page](#)

Experimental workflow for the DPPH antioxidant assay.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.

Materials:

- Human cancer cell line (e.g., HeLa, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **Methyl 4-hydroxy-3-methylbenzoate**
- DMSO (cell culture grade)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- 96-well cell culture plates
- Multi-channel pipette
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of **methyl 4-hydroxy-3-methylbenzoate** in the complete medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
- Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
- MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Calculation: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value can be determined by plotting cell viability against the compound concentration.

Safety Information

Methyl 4-hydroxy-3-methylbenzoate should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements:[[1](#)]

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:[[1](#)]

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

Methyl 4-hydroxy-3-methylbenzoate is a readily synthesizable compound with a chemical structure that suggests potential for a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. While direct biological data on this specific molecule is limited, the information available for structurally related compounds provides a solid foundation

and rationale for its further investigation. The experimental protocols and potential mechanisms of action outlined in this guide offer a framework for researchers and drug development professionals to explore the therapeutic potential of this and similar phenolic esters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-hydroxy-3-methylbenzoate | C9H10O3 | CID 11240684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFkB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF- κ B Pathways [mdpi.com]
- 7. Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF- κ B Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-hydroxy-3-methylbenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1339795#methyl-4-hydroxy-3-methylbenzoate-cas-number-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com